molecular formula C17H16N2O2S B5372401 N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide

N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide

Cat. No. B5372401
M. Wt: 312.4 g/mol
InChI Key: AHMIBCNSOSKADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. This compound has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide involves the selective blockade of T-type calcium channels. T-type calcium channels are involved in the regulation of neuronal excitability, and their blockade can lead to the reduction of neuronal activity. This compound has been shown to selectively block T-type calcium channels, which are expressed in various regions of the brain and play a critical role in the pathophysiology of epilepsy, neuropathic pain, and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce pain in animal models of neuropathic pain. Furthermore, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide has a number of advantages for use in laboratory experiments. It is a potent and selective T-type calcium channel blocker, which makes it an ideal compound for studying the role of T-type calcium channels in various diseases. Additionally, this compound has been extensively studied in preclinical models, which provides a robust foundation for further research. However, there are also limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been established. Furthermore, the optimal dosing and administration of this compound for various diseases have not yet been determined.

Future Directions

There are a number of future directions for research on N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide. One area of focus is the development of new therapeutic applications for this compound. For example, this compound may have potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further research on the safety and efficacy of this compound in humans. Finally, there is a need for further research on the optimal dosing and administration of this compound for various diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide involves a multi-step process that starts with the reaction of 3-methyl-2-thiophenecarboxaldehyde with cyclopropylamine to form the corresponding imine. This intermediate is then reacted with 2,1-benzisoxazole-3-carboxylic acid to give the desired product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it an ideal compound for scientific research.

Scientific Research Applications

N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders. In preclinical studies, this compound has been shown to effectively reduce seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce pain in animal models of neuropathic pain. Furthermore, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

properties

IUPAC Name

N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]-2,1-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-9-22-15(11)10-19(12-6-7-12)17(20)16-13-4-2-3-5-14(13)18-21-16/h2-5,8-9,12H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMIBCNSOSKADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C2CC2)C(=O)C3=C4C=CC=CC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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